isothiazole-3-carboxamide
Overview
Description
Isothiazole-3-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc) under metal- and catalyst-free conditions . Another method includes the condensation of thiohydroxylamine with appropriate precursors, followed by cyclization . Additionally, metal-catalyzed approaches have been developed to deliver densely decorated isothiazoles bearing various sensitive functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isothiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular bromine or iodine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted isothiazoles, which can exhibit enhanced biological activities and improved chemical properties .
Scientific Research Applications
Isothiazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit key enzymes involved in disease progression, such as hepatitis C polymerase NS5B and cancer therapy kinases Chk2 and MEK1 . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Isothiazole-3-carboxamide can be compared with other similar compounds, such as:
Thiazole: Another five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Isoxazole: A five-membered ring containing oxygen and nitrogen atoms.
Benzisothiazole: A fused ring system containing an isothiazole ring and a benzene ring.
This compound stands out due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its biological activity and chemical reactivity .
Properties
IUPAC Name |
1,2-thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDNEYZLRXGBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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